molecular formula C17H15ClN4O2 B15151127 1-(4-chlorophenyl)-4-[(E)-(2-methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol

1-(4-chlorophenyl)-4-[(E)-(2-methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol

Cat. No.: B15151127
M. Wt: 342.8 g/mol
InChI Key: XLXOVCWGDRTXEE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl diazenyl group, and a methyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Diazotization and coupling: The methoxyphenyl group is introduced through a diazotization reaction followed by coupling with the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the diazenyl group can yield an amine derivative.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological assays: The compound can be used in assays to study enzyme activity or receptor binding.

Medicine

    Drug development: It may be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

    Material science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-one: Lacks the diazenyl and methoxyphenyl groups.

    4-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one: Lacks the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl and methoxyphenyl diazenyl groups in 2-(4-chlorophenyl)-4-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one makes it unique compared to other pyrazole derivatives

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-[(2-methoxyphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H15ClN4O2/c1-11-16(20-19-14-5-3-4-6-15(14)24-2)17(23)22(21-11)13-9-7-12(18)8-10-13/h3-10,21H,1-2H3

InChI Key

XLXOVCWGDRTXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3OC

Origin of Product

United States

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